molecular formula C7H4BF3KN B1358496 Potassium (3-Cyanophenyl)trifluoroborate CAS No. 850623-46-0

Potassium (3-Cyanophenyl)trifluoroborate

Cat. No.: B1358496
CAS No.: 850623-46-0
M. Wt: 209.02 g/mol
InChI Key: STQLGUGARUCKLI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium (3-Cyanophenyl)trifluoroborate is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides , which are organic compounds containing a halogen atom attached to an aromatic ring .

Mode of Action

The compound interacts with its targets through a process known as cross-coupling reactions . These reactions are typically catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound forms a carbon-carbon (C-C) bond with aryl halides, either in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The cross-coupling reactions involving this compound and aryl halides lead to the formation of new organic compounds. This process is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules .

Pharmacokinetics

Like other similar compounds, its bioavailability is likely to be influenced by factors such as its physical form, purity, and the conditions under which it is stored .

Result of Action

The primary result of the action of this compound is the formation of new C-C bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific aryl halide involved in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at ambient temperatures . Additionally, the presence of a suitable catalyst and the right thermal conditions are crucial for its effective functioning .

Chemical Reactions Analysis

Potassium (3-Cyanophenyl)trifluoroborate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Comparison with Similar Compounds

Potassium (3-Cyanophenyl)trifluoroborate can be compared with other potassium trifluoroborates, such as:

What sets this compound apart is its specific functional group (the cyano group), which can influence its reactivity and the types of reactions it can undergo. This makes it a unique and valuable reagent in organic synthesis .

Properties

IUPAC Name

potassium;(3-cyanophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF3N.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQLGUGARUCKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635797
Record name Potassium (3-cyanophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-46-0
Record name Potassium (3-cyanophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (3-Cyanophenyl)trifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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